molecular formula C12H6Cl2FN3O B2576826 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile CAS No. 1023540-16-0

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile

Cat. No.: B2576826
CAS No.: 1023540-16-0
M. Wt: 298.1
InChI Key: MUJINSKTXUYLFD-UHFFFAOYSA-N
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Description

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile is a synthetic organic compound known for its application as a herbicide. It is commonly used to control broad-leaved weeds in various agricultural settings. The compound is characterized by its complex structure, which includes amino, chloro, fluoro, and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile involves its uptake by plants, where it mimics natural plant hormones known as auxins. This leads to uncontrolled growth and eventually the death of the target weeds. The compound specifically targets the auxin receptors in plants, disrupting normal cellular processes and causing growth abnormalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer both high efficacy and selectivity as a herbicide. Its ability to mimic natural plant hormones and disrupt growth processes makes it particularly effective against a wide range of broad-leaved weeds.

Properties

IUPAC Name

4-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FN3O/c13-8-10(17)9(14)12(18-11(8)15)19-7-3-1-6(5-16)2-4-7/h1-4H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJINSKTXUYLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC(=C(C(=C2Cl)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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